N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILLTQTUBKDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride in the presence of a base.
Methylation: The methylation of the nitrogen atom can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Base-Mediated Annulation Reactions
The indoline-2-thione scaffold serves as a precursor for synthesizing fused heterocycles. For example:
-
Reaction with Hydrazinonitroalkenes :
N-Methyl indoline-2-thione derivatives undergo [3 + 2]-annulation with hydrazinonitroalkenes under basic conditions (e.g., K₂CO₃ in CH₃CN/H₂O) to form dihydrothienoindoles. Prolonged reaction times (2–8 days) lead to aromatized thieno[2,3-b]indoles via air oxidation .Substrate (R Group) Product Yield (%) Reaction Time Methyl (1a ) 46 3 h Ethyl (1b ) 43 2 days Benzyl (1d ) 64 8 days Mechanism :
Carboxamide Formation
The carboxamide group is introduced via coupling reactions:
-
BOP-Mediated Activation :
Indole-2-carboxylic acid reacts with amines using benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) and triethylamine in DMF. This method is efficient for synthesizing N-substituted carboxamides .
Cross-Coupling Reactions
The phenylsulfonyl group enhances electrophilicity, enabling cross-coupling at the indole C-3 position:
Palladium-Catalyzed Couplings
-
Suzuki–Miyaura Coupling :
3-Iodoindole-2-carbonitriles react with arylboronic acids under Pd catalysis (PdCl₂(PPh₃)₂, K₂CO₃) to form biaryl derivatives. Yields range from 64–90% .Arylboronic Acid (R) Product Yield (%) Phenyl 85 4-Methoxyphenyl 78 3-Nitrophenyl 64
Sonogashira Coupling
Terminal alkynes react with 3-iodoindole derivatives (PdCl₂(PPh₃)₂, CuI, Et₃N) to yield alkynylated indoles .
Sulfonylation and Protection
-
Phenylsulfonyl Introduction :
Indoline derivatives are sulfonylated using phenylsulfonyl chloride under basic conditions (e.g., KOH in THF). This step is critical for enhancing solubility and modulating electronic properties .
Oxidation and Reduction
-
Air Oxidation :
Dihydrothienoindoles oxidize to aromatic thienoindoles upon exposure to air . -
Nitro Group Reduction :
Nitro-substituted indoles are reduced to amines using H₂/Pd-C, enabling further derivatization .
Spectroscopic and Mechanistic Insights
-
NMR Challenges :
Rotameric equilibria in carbamate-containing hydrazine moieties cause signal broadening in ¹H NMR spectra. Variable-temperature NMR studies confirm dynamic behavior . -
X-ray Crystallography :
Single-crystal analysis of related spirooxindoles validates regioselective cycloadditions (e.g., 32CA reactions) .
Scientific Research Applications
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Indoline-2-carboxamide Derivatives with Varying Substituents
Key Structural Variations and Bioactivity:
- N-Methyl-1-(2-(4-(trifluoromethyl)phenyl)acetyl)indoline-2-carboxamide (Compound 42, ): Substituent: 2-(4-Trifluoromethylphenyl)acetyl group at the 1-position. Bioactivity: Demonstrates trypanocidal activity with 45% yield in synthesis.
- N-methyl-1-(2-d5phenoxyacetyl)indoline-2-carboxamide (Compound 38, ): Substituent: Deuterated phenoxyacetyl group. Bioactivity: Similar trypanocidal profile but with lower yield (44%). Deuterated analogs may offer metabolic stability advantages .
Comparison with Target Compound: The phenylsulfonyl group in the target compound introduces strong electron-withdrawing properties, which may modulate reactivity and binding affinity compared to acetyl or phenoxyacetyl groups. Sulfonyl groups are also known to enhance metabolic stability and solubility in some contexts .
Indole-Based Carboxamides
- N-methylsulfonyl-indole derivatives (): Structure: Indole core with methylsulfonyl and hydrazinecarbothioamide groups. Bioactivity: COX-2/5-LOX dual inhibition (anti-inflammatory activity) with yields of 72–82%.
- N-(Benzoylphenyl)-1H-indole-2-carboxamides ():
Key Differences:
Indole derivatives lack the saturated indoline ring, which may reduce conformational rigidity compared to the target compound. The phenylsulfonyl group in the target compound offers distinct electronic and steric effects compared to benzoyl or methylsulfonyl substituents.
Indolizine and Proline-Derived Carboxamides
Halogenated and Fluorinated Analogues
- 5-Bromo-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63b, ): Structure: Halogenated indole with bromo, fluoro, and phenyl groups.
- N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide (): Structure: Fluorophenyl-substituted indole carboxamide. Properties: Fluorine atoms improve metabolic stability and membrane permeability .
Comparison: Halogenation in these compounds introduces polarizable substituents, whereas the phenylsulfonyl group in the target compound offers a balance of hydrophobicity and electronic effects.
Biological Activity
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide is a synthetic organic compound belonging to the class of indole derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a sulfonyl group attached to a phenyl ring, which contributes to its unique chemical properties. The indole structure is often associated with various pharmacological effects, including anti-inflammatory and neuroprotective properties. This compound has garnered attention for its potential as an antiviral and anticancer agent due to its ability to interact effectively with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- HIV-1 Reverse Transcriptase Inhibition : The compound has been studied as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), demonstrating significant inhibitory activity against both wild-type and mutant strains of the virus. It binds to the RT enzyme, stabilizing its conformation and preventing viral replication .
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, potentially through mechanisms such as cell cycle arrest and disruption of microtubule dynamics. For instance, studies have shown that related indole derivatives can inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest in cancer cell lines .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity | Details |
|---|---|
| Antiviral | Inhibits HIV-1 reverse transcriptase; effective against multiple strains. |
| Anticancer | Induces apoptosis; inhibits tubulin polymerization in cancer cells. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of COX pathways. |
| Antimicrobial | Exhibits selective antibacterial activity against Gram-positive bacteria. |
Case Studies and Research Findings
Several studies have highlighted the promising biological activities of this compound:
- Antiviral Efficacy : A study demonstrated that the compound exhibited significant antiviral activity against HIV-1, with a low IC50 value indicating high potency. The binding interactions with RT were characterized using molecular docking studies, revealing critical hydrogen bonds that stabilize the inhibitor-enzyme complex .
- Anticancer Potential : Another investigation focused on the anticancer properties of structurally similar compounds, showing that they could inhibit cell proliferation in various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis and cell cycle arrest .
- Anti-inflammatory Activity : Research into the anti-inflammatory effects revealed that derivatives of this compound could inhibit key enzymes in inflammatory pathways, such as COX-1 and COX-2, providing insights into their therapeutic potential in treating inflammatory diseases .
Comparative Analysis
A comparison with other indole derivatives highlights the unique features of this compound:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | Indole core structure | Acts as a non-nucleoside inhibitor of HIV-1 reverse transcriptase |
| N-methyl-1H-indole-2-carboxamide | Indole derivative | Lacks sulfonyl group; different pharmacological effects |
| 1H-Indole-2-carboxamide, N,N-diethyl-1-(phenylsulfonyl) | Indole core with sulfonamide | Variations in side chains lead to different biological activities |
The distinct combination of functional groups and structural features in this compound contributes to its unique biological activity compared to other indole derivatives.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry DCM. For example, a secondary amine (e.g., N-methylindoline) is reacted with phenylsulfonyl chloride, followed by coupling with a carboxylic acid derivative. Intermediates are characterized via TLC (hexane:ethyl acetate, 9:3 v/v), melting point analysis, and NMR (DMSO-d6, 400 MHz) . Crude products are purified via column chromatography, and elemental analysis ensures purity (±0.5% of theoretical values) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., indoline aromatic protons at δ 6.8–7.5 ppm, sulfonyl group protons at δ 3.1–3.5 ppm) and carbon backbone .
- IR Spectroscopy : Confirms carbonyl (C=O stretch ~1650–1700 cm<sup>-1</sup>) and sulfonyl (S=O stretch ~1150–1350 cm<sup>-1</sup>) groups .
- HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> m/z calculated for C16H15N2O3S: 331.0753) .
Q. How is X-ray crystallography used to resolve the molecular structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines the structure using high-resolution data. Key parameters include bond angles (e.g., C-N-C=O ~120°) and torsion angles (e.g., indoline-phenylsulfonyl dihedral angle ~85–90°). Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. How can contradictory yields in amide bond formation be analyzed and optimized?
- Methodological Answer : Low yields (e.g., 30% vs. 98% in similar reactions) may stem from steric hindrance or competing side reactions. Use kinetic monitoring (e.g., in situ IR or <sup>19</sup>F NMR) to track reaction progress. Optimize by adjusting coupling agents (e.g., HATU vs. TBTU) or solvents (DMF for polar intermediates vs. DCM for non-polar) . Pre-activation of carboxylic acids with CDI (1,1'-carbonyldiimidazole) improves efficiency .
Q. What strategies resolve discrepancies in crystallographic data refinement?
- Methodological Answer : For twinned crystals or poor resolution (>1.0 Å), use SHELXD for dual-space solution and SHELXE for density modification. Apply restraints for flexible groups (e.g., phenylsulfonyl rotation). Validate with Rint (<5%) and Rfree (<0.25) metrics .
Q. How do substituents on the indoline ring affect biological activity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with electron-withdrawing (e.g., -F, -CF3) or donating (-OCH3) groups. Test in vitro against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using MIC assays. Correlate logP (octanol/water partition coefficient) with membrane permeability via QSPR models .
Q. How are reaction intermediates tracked in multi-step syntheses?
- Methodological Answer : Use LC/MS with a C18 column (gradient: 5–95% acetonitrile/0.1% formic acid) for real-time monitoring. Retention times (e.g., 3.17 min for bromo-fluoro intermediates) and mass peaks (e.g., m/z 386 [M+H]<sup>+</sup>) confirm intermediate identity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
